molecular formula C16H17N3O4 B11649808 4-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl]-piperazine-1-carbaldehyde

4-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl]-piperazine-1-carbaldehyde

Cat. No.: B11649808
M. Wt: 315.32 g/mol
InChI Key: KWBXTWSVRUHIHM-UHFFFAOYSA-N
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Description

4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZINE-1-CARBALDEHYDE is a complex organic compound characterized by the presence of an isoindole moiety and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZINE-1-CARBALDEHYDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindole with propanoyl chloride to form an intermediate, which is then reacted with piperazine-1-carbaldehyde under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZINE-1-CARBALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZINE-1-CARBALDEHYDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZINE-1-CARBALDEHYDE involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZINE-1-CARBALDEHYDE is unique due to its combination of an isoindole moiety and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

4-[2-(1,3-dioxoisoindol-2-yl)propanoyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C16H17N3O4/c1-11(14(21)18-8-6-17(10-20)7-9-18)19-15(22)12-4-2-3-5-13(12)16(19)23/h2-5,10-11H,6-9H2,1H3

InChI Key

KWBXTWSVRUHIHM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C=O)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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